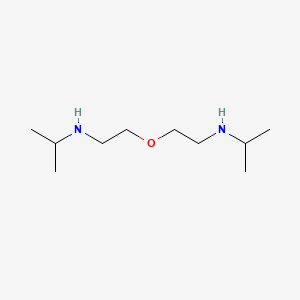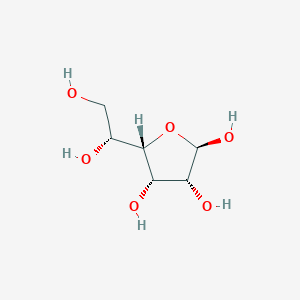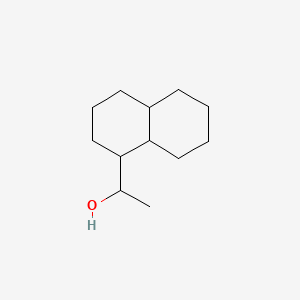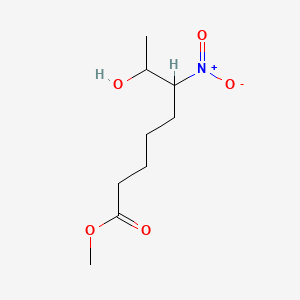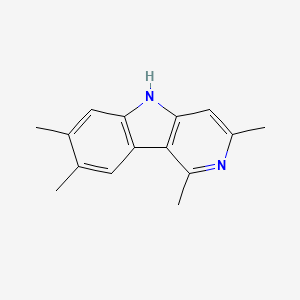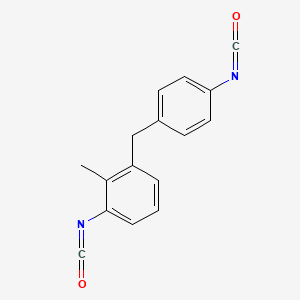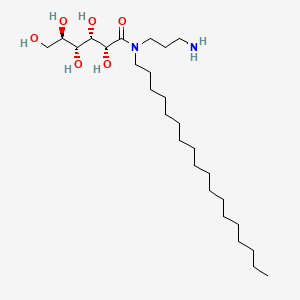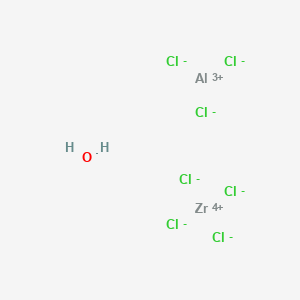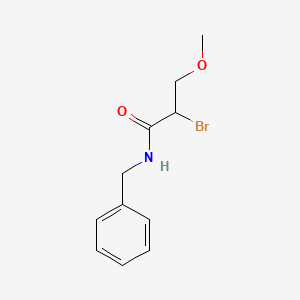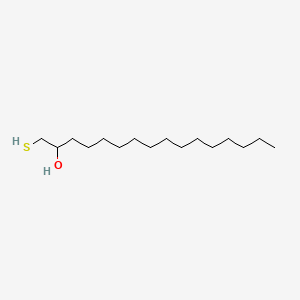
1-Mercaptohexadecan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Mercaptohexadecan-2-ol is an organic compound with the molecular formula C16H34OS. It is characterized by the presence of a thiol group (-SH) and a hydroxyl group (-OH) attached to a long hydrocarbon chain. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Méthodes De Préparation
1-Mercaptohexadecan-2-ol can be synthesized through several methods. One common synthetic route involves the reaction of 1-bromohexadecane with thiourea, followed by hydrolysis to yield the desired thiol compound. Another method includes the reduction of 1-hexadecanone with sodium borohydride in the presence of thiol reagents . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production with higher yields and purity.
Analyse Des Réactions Chimiques
1-Mercaptohexadecan-2-ol undergoes various chemical reactions due to the presence of both thiol and hydroxyl groups. Some of the common reactions include:
Oxidation: The thiol group can be oxidized to form disulfides using oxidizing agents like hydrogen peroxide or iodine.
Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can undergo substitution reactions with halides to form ethers or esters.
Addition: The thiol group can participate in addition reactions with alkenes to form thioethers.
Common reagents used in these reactions include hydrogen peroxide, iodine, lithium aluminum hydride, and various halides. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
1-Mercaptohexadecan-2-ol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Mercaptohexadecan-2-ol is primarily based on its ability to form strong bonds with metal surfaces, particularly gold. The thiol group (-SH) reacts with gold to form a stable Au-S bond, which is utilized in the formation of self-assembled monolayers. These monolayers are used to modify surface properties and create functionalized surfaces for various applications .
Comparaison Avec Des Composés Similaires
1-Mercaptohexadecan-2-ol can be compared with other similar compounds such as 1-hexadecanol and 16-mercaptohexadecan-1-ol. While 1-hexadecanol lacks the thiol group, making it less reactive towards metal surfaces, 16-mercaptohexadecan-1-ol has a similar structure but with the thiol group positioned differently. This positional difference can affect the compound’s reactivity and the stability of the formed monolayers .
Propriétés
Numéro CAS |
55525-35-4 |
|---|---|
Formule moléculaire |
C16H34OS |
Poids moléculaire |
274.5 g/mol |
Nom IUPAC |
1-sulfanylhexadecan-2-ol |
InChI |
InChI=1S/C16H34OS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16(17)15-18/h16-18H,2-15H2,1H3 |
Clé InChI |
LTDQXPKSPMCGCO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCC(CS)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



